5-Chloromethyleosin

概要

説明

5-Chloromethyleosin is a derivative of eosin, a synthetic organic dye known for its applications in various fields, including histology and fluorescence microscopy. Eosin itself has been used for nearly 150 years, primarily as a photosensitizer for generating singlet oxygen . The addition of a chloromethyl group to eosin enhances its chemical properties, making it useful in more specialized applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloromethyleosin typically involves the chloromethylation of eosin. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions: 5-Chloromethyleosin undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydroxymethyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of hydroxymethyl derivatives

科学的研究の応用

Medicinal Chemistry

5-Chloromethyleosin has shown promise in the field of medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that this compound derivatives inhibited cell proliferation in human breast cancer cells (MCF-7). The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against bacterial and fungal strains. In vitro studies have shown that it possesses efficacy comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against mycobacterial strains and demonstrated activity equal to or greater than standard treatments like isoniazid and ciprofloxacin. This positions it as a potential candidate for developing new antimicrobial therapies.

Agricultural Applications

In agriculture, this compound has been studied for its potential as a biopesticide. Its ability to inhibit photosynthetic electron transport in plants suggests applications in pest control.

Case Study: Herbicidal Activity

Research evaluating the compound's effect on spinach chloroplasts revealed that it significantly inhibited photosynthetic electron transport, indicating its potential use as an herbicide or plant growth regulator.

Neuroprotective Research

Recent investigations have explored the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and oxidative damage. This positions it as a candidate for further development in neuroprotection.

作用機序

The mechanism of action of 5-Chloromethyleosin involves its ability to absorb light and transfer energy or electrons to other molecules. This property makes it an effective photosensitizer. In biological systems, it can generate reactive oxygen species that induce cell damage, which is useful in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis of targeted cells .

類似化合物との比較

Eosin Y: A commonly used dye in histology with similar staining properties but lacks the chloromethyl group.

Rose Bengal: Another xanthene dye with similar applications but different photophysical properties.

Fluorescein: A widely used fluorescent dye with a different absorption and emission spectrum.

Uniqueness: 5-Chloromethyleosin stands out due to its enhanced reactivity from the chloromethyl group, making it more versatile in chemical modifications and applications. Its ability to act as both an energy and electron transfer agent expands its utility in various scientific fields .

生物活性

5-Chloromethyleosin, also known as this compound diacetate (CMEDA), is a compound primarily used in biological research for its fluorescent properties. This article explores the biological activity of this compound, detailing its applications, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is characterized by its fluorescent capability, which makes it a valuable tool in various biological assays. The compound is often utilized in cellular imaging and tracking studies due to its ability to label specific cell types.

The primary mechanism through which this compound exerts its biological effects is through its interaction with cellular components. It is known to:

- Label Cells : CMEDA can penetrate cell membranes and label cytoplasmic structures, allowing for visualization under fluorescence microscopy.

- Track Cellular Dynamics : It is used to study the dynamics of cellular processes such as migration, proliferation, and apoptosis.

Biological Applications

This compound has been employed in various biological studies, including:

- Cell Tracking : In plant biology, CMEDA has been used to visualize forisome dynamics in sieve elements, providing insights into calcium channel activities and their roles in plant physiology .

- Tissue Imaging : Its fluorescent properties facilitate the imaging of tissues in both animal models and plant systems, aiding in the understanding of developmental processes.

Case Study 1: Visualization of Forisome Dynamics

A study published in the Journal of Experimental Botany utilized CMEDA to investigate the dynamics of forisomes in Vicia species. The researchers found that the compound effectively labeled forisomes, enabling real-time observation of their behavior in response to calcium ion fluctuations. This research highlighted the role of calcium channels as relay stations in sieve tube function .

Case Study 2: Cellular Migration Studies

In another application, CMEDA was used to track cellular migration in a model of wound healing. The study demonstrated that cells labeled with CMEDA migrated towards the wound site more effectively than unlabeled cells. This finding suggests potential applications for CMEDA in therapeutic strategies aimed at enhancing wound healing processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Application | Findings |

|---|---|---|

| Journal of Experimental Botany | Forisome dynamics visualization | Effective labeling of forisomes; insights into calcium dynamics |

| Wound Healing Model | Cellular migration tracking | Enhanced migration towards wound sites with labeled cells |

特性

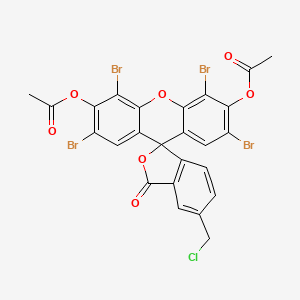

IUPAC Name |

[6'-acetyloxy-2',4',5',7'-tetrabromo-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H13Br4ClO7/c1-9(31)34-22-16(26)6-14-20(18(22)28)36-21-15(7-17(27)23(19(21)29)35-10(2)32)25(14)13-4-3-11(8-30)5-12(13)24(33)37-25/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUXYHGBXYHBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)CCl)C(=O)O4)Br)OC(=O)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H13Br4ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159971 | |

| Record name | 5-Chloromethyleosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136832-64-9 | |

| Record name | 5-Chloromethyleosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloromethyleosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。